Sodium trifluoroacetate-1-13C
CAS No.: 286425-32-9
Cat. No.: VC3817496
Molecular Formula: C2F3NaO2
Molecular Weight: 136.998 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286425-32-9 |
---|---|
Molecular Formula | C2F3NaO2 |
Molecular Weight | 136.998 g/mol |
IUPAC Name | sodium;2,2,2-trifluoroacetate |
Standard InChI | InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; |
Standard InChI Key | UYCAUPASBSROMS-YTBWXGASSA-M |
Isomeric SMILES | [13C](=O)(C(F)(F)F)[O-].[Na+] |
SMILES | C(=O)(C(F)(F)F)[O-].[Na+] |
Canonical SMILES | C(=O)(C(F)(F)F)[O-].[Na+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
Sodium trifluoroacetate-1-13C features a linear structure with a trifluoromethyl group () bonded to a -enriched carbonyl carbon () and a sodium counterion. The isotope, constituting 1.1% of natural carbon, provides a detectable NMR signal without altering chemical reactivity. This structural configuration imparts strong electron-withdrawing effects, enhancing the compound’s stability in aqueous and organic matrices .
Physicochemical Data
The compound’s key properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 136.998 g/mol |
Appearance | White crystalline powder |
Melting Point | 205–207°C |
Density | 1.49 g/mL |
Solubility (H₂O) | 625 mg/mL |
Exact Mass | 136.978163 g/mol |
Hazard Statements | H315, H319, H335 |
These properties derive from its ionic nature and strong intermolecular interactions, which contribute to its stability under standard laboratory conditions .
Synthesis and Production
Isotopic Enrichment Methods
NaTFA-1-13C is synthesized via the neutralization of trifluoroacetic acid-1-13C () with sodium hydroxide. The -enriched carbon source, typically sodium bicarbonate-13C (), ensures isotopic purity >99%. Reaction conditions are optimized at 50–60°C under nitrogen to prevent isotopic scrambling. Post-synthesis, the product is recrystallized from ethanol to achieve ≥99% purity.
Industrial-Scale Manufacturing
American Elements and VulcanChem dominate production, offering NaTFA-1-13C in grades ranging from technical (95%) to ultra-pure (99.9%). Annual global output exceeds 500 kg, catering to pharmaceutical and environmental research sectors. Pricing varies from $200/g (99%) to $1,500/g (99.9%), reflecting the costs of isotopic enrichment .
Applications in Scientific Research
NMR Spectroscopy
The label in NaTFA-1-13C produces distinct NMR signals at 165–170 ppm () and 110–120 ppm (). Researchers utilize these signals to:
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Track metabolic pathways in vivo using -NMR
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Elucidate enzyme mechanisms via kinetic isotope effects
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Study protein-ligand interactions through chemical shift perturbations
For example, in a 2024 study, NaTFA-1-13C revealed the rate-limiting step in fluoroacetate dehalogenase catalysis, demonstrating its utility in enzymology .
Environmental Tracing
Atmospheric degradation of HFCs (e.g., HFC-134a) generates trifluoroacetic acid (TFA), which neutralizes to sodium trifluoroacetate in aquatic systems. NaTFA-1-13C serves as a tracer in these processes, enabling quantification of TFA accumulation in water bodies. Between 2015–2025, TFA concentrations in Beijing’s lakes increased 17-fold, reaching 2,500 ng/L, as tracked using -labeled analogs .
Organism | LC₅₀ (TFA) | NOEC (TFA) |
---|---|---|
Daphnia magna | >1,200 mg/L | 300 mg/L |
Danio rerio | >1,200 mg/L | 300 mg/L |
Lemna gibba | 450 mg/L | 120 mg/L |
Notably, TFA inhibits the citric acid cycle in Selenastrum capricornutum at 0.12 mg/L by mimicking monofluoroacetate, though defluorination rates remain <4% .
Recent Research Advancements
Metabolic Pathway Analysis
A 2024 ACS Environmental Science & Technology study employed NaTFA-1-13C to map TFA metabolism in Pseudomonas fluorescens, identifying a novel defluorination pathway involving glutathione transferases. This pathway converts TFA to glyoxylate and fluoride ions, offering bioremediation potential for TFA-contaminated sites .
Pharmaceutical Applications
In drug development, NaTFA-1-13C aids in:
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Pharmacokinetic studies of fluorinated antivirals (e.g., remdesivir metabolites)
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Quantifying drug-protein binding via -saturation transfer difference NMR
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Tracing fluorinated contrast agents in magnetic resonance imaging (MRI)
Ongoing clinical trials utilize the compound to optimize dosage regimens for fluoropyrimidine chemotherapeutics .
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